molecular formula C7H18OSi B1585234 4-(Trimethylsilyl)butan-1-ol CAS No. 2917-40-0

4-(Trimethylsilyl)butan-1-ol

Cat. No. B1585234
CAS RN: 2917-40-0
M. Wt: 146.3 g/mol
InChI Key: MDJXWYVEZHDNPO-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)butan-1-ol is an organic compound with the linear formula C7H18OSi . It is a colorless liquid and is used as an organic chemical synthesis intermediate .


Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)butan-1-ol consists of a butanol molecule where one of the hydrogen atoms is replaced by a trimethylsilyl group (−Si(CH3)3) . This molecule contains a total of 26 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

4-(Trimethylsilyl)butan-1-ol has a boiling point of 96 °C (at a pressure of 25 Torr) and a density of 0.830 g/cm3 at 25 °C . Its molecular weight is 146.3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(Trimethylsilyl)butan-1-ol is involved in various synthesis and chemical reactions. For instance, it has been used in the synthesis of 1,4-bis(trimethylsily)buta-2,3-dienes, which are further utilized in epoxidation reactions to create oxyallyl species. These species are then trapped by nucleophiles to yield 1,4-bis(trimethylsilyl)butan-3-ol-2-one derivatives (Santelli-Rouvier, Lefrère, & Santelli, 1999).

Catalysis and Reaction Mechanisms

In catalysis, 4-(Trimethylsilyl)butan-1-ol plays a significant role. For example, it is used in metal-catalyzed reactions, particularly involving palladium. It is also a part of processes involving silylation and reduction, highlighting its versatility in various chemical transformations (Overman, Brown, & McCann, 2003).

Biocatalysis

In the field of biocatalysis, 4-(Trimethylsilyl)butan-1-ol is utilized in enzymatic processes. An example of this is its use in the resolution of 4-trimethylsilyl-3-butyn-2-ol, leading to the production of homopropargylic alcohol adducts, demonstrating its importance in creating stereochemically complex molecules (Marshall, Chobanian, & Yanik, 2001).

Safety And Hazards

4-(Trimethylsilyl)butan-1-ol is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

4-trimethylsilylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXWYVEZHDNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294484
Record name 4-(trimethylsilyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)butan-1-ol

CAS RN

2917-40-0
Record name NSC96811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(trimethylsilyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 ml (11.4 mmol) of a 1 molar solution of borane dimethylsulfide was added to a cooled (0° C.) solution of 0.61 g (3.8 mmol) of 4-(trimethylsilyl)-butanoic acid in 20 ml of dry tetrahydrofuran. After work-up using the standard procedure (methanol, tetramethylethylene diamine) and flash chromatography purification on silica gel eluted with a 9:1 mixture of hexane and ethyl acetate, 0.4 g of 4-(trimethylsilyl)-1-butanol was obtained as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BM Kim, QZ San, LR Bhatt, SK Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
Noble N-substituted-3-fluoropyrroles derivatives were prepared from new precursor via ring formation. The addition reaction of ethyl iododifluoroacetate to vinyl trimethylsilane under the …
Number of citations: 9 koreascience.kr
S Nakamura, M Kuroyanagi, Y Watanabe… - Journal of the Chemical …, 2000 - pubs.rsc.org
Reduction of γ-keto sulfoxides bearing the 2,4,6-triisopropylphenyl group with DIBAL gives γ-hydroxy sulfoxides with high stereoselectivity in the ratio 95∶5. In comparison with the …
Number of citations: 1 pubs.rsc.org
MS Jeffreys - 2017 - search.proquest.com
Organic synthesis as a discipline is driven at the delivery of high-value molecular entities as research tools, therapeutic agents, reagents, and materials. The simple delivery of these …
Number of citations: 0 search.proquest.com

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